molecular formula C12H15NO2 B8400463 6-Methoxy-1,3,3-trimethylindolin-2-one

6-Methoxy-1,3,3-trimethylindolin-2-one

Cat. No.: B8400463
M. Wt: 205.25 g/mol
InChI Key: BBMZNBFIUFTOHL-UHFFFAOYSA-N
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Description

6-Methoxy-1,3,3-trimethylindolin-2-one is a substituted indolin-2-one derivative featuring a methoxy group at position 6 and three methyl groups at positions 1, 3, and 3. Indolin-2-one scaffolds are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

6-methoxy-1,3,3-trimethylindol-2-one

InChI

InChI=1S/C12H15NO2/c1-12(2)9-6-5-8(15-4)7-10(9)13(3)11(12)14/h5-7H,1-4H3

InChI Key

BBMZNBFIUFTOHL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)OC)N(C1=O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Position 6 Modifications

Compound Substituent (Position 6) Key Characteristics Reference
This compound -OCH₃ Enhanced electron density; potential for hydrogen bonding and metabolic stability
6-Amino-3,3-dimethylindolin-2-one -NH₂ Increased polarity and hydrogen-bonding capacity; molecular weight = 176.22 g/mol
6-Bromo-1,3,3-trimethylindolin-2-one -Br Higher molecular weight (bromo substitution); potential as a synthetic intermediate
6-Hydroxy-3-(hydroxyimino)indolin-2-one -OH Strong hydrogen-bond donor; crystallographically characterized (R factor = 0.061)

Key Insight: Methoxy groups at position 6 (as in the target compound) balance lipophilicity and electronic effects, whereas amino or hydroxy groups increase polarity, impacting solubility and biological activity .

Position 3 Modifications

Compound Substituent (Position 3) Key Characteristics Reference
This compound -CH₃ (×2) Steric hindrance; improved metabolic stability
3,3-Difluoro-6-methoxyindolin-2-one -F (×2) Increased electronegativity; altered collision cross-section (C9H7F2NO2)
3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline -CF₃, -OH High melting point (205–206°C); trifluoromethyl enhances lipophilicity

Key Insight: Fluorine or trifluoromethyl groups at position 3 significantly alter electronic properties and metabolic resistance compared to methyl groups .

Physicochemical and Structural Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Properties Reference
This compound C₁₃H₁₇NO₂ 219.28* Not reported Predicted lipophilicity (LogP ~2.5–3.0)
3,3-Difluoro-6-methoxyindolin-2-one C₉H₇F₂NO₂ 215.16 Not reported Collision cross-section data for ion mobility
6-Amino-3,3-dimethylindolin-2-one C₁₀H₁₂N₂O 176.22 Not reported CAS 100510-65-4; pharmaceutical intermediate
3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline C₁₀H₈F₃NO₂ 231.17 205–206 High thermal stability

*Calculated based on structural analogs.

Key Insight: The trifluoromethyl group in 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline contributes to a high melting point (205–206°C), likely due to strong intermolecular interactions .

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